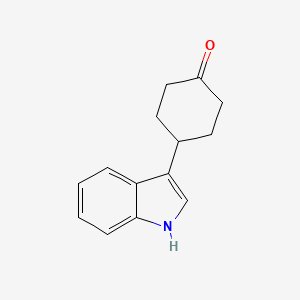
4-(1H-Indol-3-YL)cyclohexanone
Cat. No. B8750008
M. Wt: 213.27 g/mol
InChI Key: JDRWSFQUHCLDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06313126B1
Procedure details


This compound was prepared in the manner described above for intermediate 3a by replacing 3-(1,4-dioxa-spiro[4,5]dec-8-yl)-1H-indole with 3-(1,4-dioxa-spiro[4,5]dec-8-yl)-5-methoxy-1H-indole (5.85 g) to afford 4.2 g (85%) of the title compound as a white solid: mp 103-106° C.

Name
3-(1,4-dioxa-spiro[4,5]dec-8-yl)-5-methoxy-1H-indole
Quantity
5.85 g
Type
reactant
Reaction Step Two

Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C(C2CCC(=O)CC2)=C1.O1[C:21]2([CH2:26][CH2:25][CH:24]([C:27]3[C:35]4[C:30](=[CH:31][CH:32]=[C:33]([O:36][CH3:37])[CH:34]=4)[NH:29][CH:28]=3)[CH2:23][CH2:22]2)[O:20]CC1>>[CH3:37][O:36][C:33]1[CH:34]=[C:35]2[C:30](=[CH:31][CH:32]=1)[NH:29][CH:28]=[C:27]2[CH:24]1[CH2:25][CH2:26][C:21](=[O:20])[CH2:22][CH2:23]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)C1CCC(CC1)=O
|
Step Two
|
Name
|
3-(1,4-dioxa-spiro[4,5]dec-8-yl)-5-methoxy-1H-indole
|
|
Quantity
|
5.85 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOC12CCC(CC2)C2=CNC1=CC=C(C=C21)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound was prepared in the manner
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C(=CNC2=CC1)C1CCC(CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.2 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
